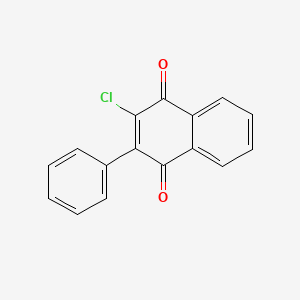

1,4-Naphthalenedione, 2-chloro-3-phenyl-

Description

Overview of 1,4-Naphthoquinone (B94277) Scaffolds in Chemical and Biological Research

The 1,4-naphthoquinone scaffold is a fundamental structural motif found in a vast array of natural and synthetic compounds. nih.govmdpi.commdpi.com These compounds, characterized by a naphthalene (B1677914) ring system with two carbonyl groups at the 1 and 4 positions, are of significant interest to researchers due to their diverse chemical reactivity and broad spectrum of biological activities. nih.govnih.gov Naturally occurring 1,4-naphthoquinones, such as lawsone, juglone, and plumbagin, are secondary metabolites in many plants and have been utilized in traditional medicine for centuries. nih.gov

The chemical versatility of the 1,4-naphthoquinone core allows for modifications at various positions, particularly at the C2 and C3 positions, leading to a multitude of derivatives with enhanced or novel properties. mdpi.com These modifications can significantly influence the electronic and steric properties of the molecule, thereby modulating its biological activity. scielo.br The quinone's ability to undergo redox cycling, generating reactive oxygen species (ROS), is a key mechanism behind its biological effects. scielo.br Furthermore, their planar structure enables them to intercalate with DNA, and their electrophilic nature allows for covalent bond formation with biological macromolecules. nih.gov These properties have made 1,4-naphthoquinone derivatives a fertile ground for drug discovery and development, with applications spanning anticancer, antimicrobial, antiviral, and antiparasitic agents. nih.govmdpi.comsemanticscholar.org

Significance of 1,4-Naphthalenedione, 2-chloro-3-phenyl- as a Research Subject

Within the broad class of 1,4-naphthoquinone derivatives, 1,4-Naphthalenedione, 2-chloro-3-phenyl- (also known as 2-chloro-3-phenyl-1,4-naphthoquinone) has emerged as a compound of particular interest for scientific investigation. The presence of a chlorine atom and a phenyl group at the C2 and C3 positions, respectively, imparts unique characteristics to the molecule. The chlorine atom, being an electron-withdrawing group, and the phenyl group, which can participate in various electronic and steric interactions, create a distinct chemical entity with specific reactivity and potential for biological activity.

The synthesis of this compound is often achieved through the nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with a phenyl-containing nucleophile. scielo.brsemanticscholar.org This synthetic accessibility allows for the generation of a library of related compounds for structure-activity relationship (SAR) studies. The investigation of 1,4-Naphthalenedione, 2-chloro-3-phenyl- and its analogues contributes to a deeper understanding of how substitutions on the naphthoquinone scaffold influence its chemical behavior and biological targets.

Academic Research Focus and Objectives for 1,4-Naphthalenedione, 2-chloro-3-phenyl-

Academic research on 1,4-Naphthalenedione, 2-chloro-3-phenyl- is primarily focused on elucidating its chemical properties, exploring its potential as a scaffold for the synthesis of more complex molecules, and evaluating its biological activities. A key objective is to understand the structure-activity relationships by systematically modifying the phenyl ring with various substituents. scielo.br

Researchers are investigating the compound's electrochemical properties, its reactivity in different chemical transformations, and its potential as a building block in organic synthesis. Furthermore, a significant portion of research is dedicated to exploring its biological potential, particularly in the context of anticancer and antimicrobial activities. Studies often involve in vitro screening against various cell lines and pathogens to determine its efficacy and mechanism of action. nih.govjst.go.jp Molecular modeling and computational studies are also employed to predict its interactions with biological targets and to rationalize the observed experimental results. scielo.br The overarching goal is to leverage the unique chemical features of 1,4-Naphthalenedione, 2-chloro-3-phenyl- to develop novel compounds with therapeutic potential or other valuable applications.

Chemical and Physical Properties of 1,4-Naphthalenedione, 2-chloro-3-phenyl- and Related Derivatives

The following table summarizes key chemical and physical data for 1,4-Naphthalenedione, 2-chloro-3-phenyl- and some of its closely related derivatives, providing a comparative overview of their fundamental properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 2-Chloro-3-(phenylamino)-1,4-naphthoquinone | C₁₆H₁₀ClNO₂ | 283.71 | Burgundy solid | 214-216 |

| 2-Chloro-3-((4-methylphenyl)amino)-1,4-naphthoquinone | C₁₇H₁₂ClNO₂ | 297.74 | - | - |

| 2-Chloro-3-((4-methoxyphenyl)amino)-1,4-naphthoquinone | C₁₇H₁₂ClNO₃ | 313.74 | Burgundy solid | 221-223 |

| 2-Chloro-3-((3,4-dimethoxyphenyl)amino)-1,4-naphthoquinone | C₁₈H₁₄ClNO₄ | 343.76 | - | - |

| 2-(Phenylamino)-3-benzoylnaphthalene-1,4-dione | C₂₃H₁₅NO₃ | 353.37 | Orange solid | 224-226 |

| 2-(Phenylamino)-3-(4-methoxybenzoyl)naphthalene-1,4-dione | C₂₄H₁₇NO₄ | 383.39 | Orange solid | 227-229 |

| 2-Chloro-3-(phenylpropylamino)-1,4-naphthoquinone | C₁₉H₁₆ClNO₂ | 325.79 | - | 94-96 |

| 2-Chloro-1,4-naphthoquinone (B24044) | C₁₀H₅ClO₂ | 192.60 | Yellow solid | 93-95 |

| 2-((4-Bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione | C₁₆H₉BrO₃S | 359.94 | Red solid | - |

| 2-((2-Bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione | C₁₆H₉BrO₃S | 359.94 | Red solid | 270.8 (d) |

| 2-((3-Bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione | C₁₆H₉BrO₃S | 359.94 | Red solid | 231.3 (d) |

| 2-((2-Fluorophenyl)thio)-3-hydroxynaphthalene-1,4-dione | C₁₆H₉FO₃S | 300.02 | Red solid | 260.8 (d) |

| 2-((3-Fluorophenyl)thio)-3-hydroxynaphthalene-1,4-dione | C₁₆H₉FO₃S | 300.02 | Red solid | 268.7 (d) |

Data sourced from multiple scientific publications. scielo.brchemicalbook.comfrontiersin.orgmdpi.comnih.govnih.gov Melting points marked with "(d)" indicate decomposition.

Synthesis of 2-Chloro-3-phenylamino-1,4-naphthoquinone Derivatives

The synthesis of 2-chloro-3-(phenylamino)-1,4-naphthoquinone derivatives is typically achieved through a nucleophilic substitution reaction. The process involves reacting 2,3-dichloro-1,4-naphthoquinone with a substituted aniline (B41778) in a suitable solvent. scielo.brsemanticscholar.org The reaction can be carried out under various conditions, including at room temperature or with heating, and often employs a base to facilitate the reaction. rsc.org The following table outlines the synthesis of several derivatives.

| Product | Reactants | Solvent | Reaction Conditions | Yield |

| 2-Chloro-3-(phenylamino)-1,4-naphthoquinone | 2,3-Dichloronaphthoquinone, Aniline | Water | Stirring at room temperature for 20 h | 85% |

| 2-Chloro-3-((4-methoxyphenyl)amino)-1,4-naphthoquinone | 2,3-Dichloronaphthoquinone, 4-Methoxyaniline | Water | Stirring at room temperature for 20 h | 90% |

| 2-Phenylamino-1,4-naphthoquinone derivatives (general) | 1,4-Naphthoquinone, p-Substituted anilines | Methanol (B129727) | Stirring at 200 rpm, followed by reflux at 70°C | Variable |

| 2-Chloro-1,4-naphthoquinone | Lawsone, Thionyl chloride | Thionyl chloride | Stirring at 90°C for 48 h | 85% |

This data is compiled from various synthetic procedures reported in the literature. scielo.brscielo.brchemicalbook.com

Structure

3D Structure

Properties

CAS No. |

25007-57-2 |

|---|---|

Molecular Formula |

C16H9ClO2 |

Molecular Weight |

268.69 g/mol |

IUPAC Name |

2-chloro-3-phenylnaphthalene-1,4-dione |

InChI |

InChI=1S/C16H9ClO2/c17-14-13(10-6-2-1-3-7-10)15(18)11-8-4-5-9-12(11)16(14)19/h1-9H |

InChI Key |

SDWCCVCUDRNNQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1,4 Naphthalenedione, 2 Chloro 3 Phenyl and Its Analogues

Nucleophilic Substitution Reactions for Core Synthesis

Nucleophilic substitution is a fundamental strategy for the functionalization of the 1,4-naphthoquinone (B94277) core. The electron-withdrawing nature of the carbonyl groups activates the C2 and C3 positions towards nucleophilic attack, and the presence of a chlorine atom at the C2 position provides a good leaving group.

Amination Reactions with Anilines and Substituted Anilines

The reaction of 2,3-dichloro-1,4-naphthoquinone with anilines and their substituted derivatives is a widely employed method for synthesizing 2-chloro-3-(phenylamino)-1,4-naphthoquinone analogues. scielo.brnih.gov This reaction typically proceeds via a nucleophilic substitution mechanism where the aniline (B41778) nitrogen attacks the C2 or C3 position of the naphthoquinone ring, leading to the displacement of a chloride ion.

Studies have shown that the electronic properties of the substituents on the aniline ring can influence the reaction yield. For instance, anilines with electron-donating groups tend to give higher yields of the corresponding 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives. scielo.br A general procedure involves stirring equimolecular quantities of 2,3-dichloro-1,4-naphthoquinone and the respective aniline in a suitable solvent, such as a mixture of water and ethanol (B145695), at room temperature for an extended period. scielo.brbohrium.com The resulting products can then be purified by column chromatography. scielo.br

The reaction conditions can be varied to optimize yields and selectivity. For example, some syntheses are carried out under reflux conditions, and the use of catalysts like cerium(III) chloride (CeCl₃) has been reported to promote the reaction. nih.govmdpi.com Microwave and ultrasound irradiation have also been explored as alternative energy sources to drive the synthesis of anilino-1,4-naphthoquinone derivatives. nih.gov In some cases, a one-pot synthesis approach can be utilized, starting from 1,4-naphthoquinone and an aniline in the presence of a Lewis acid catalyst. mdpi.com

Table 1: Synthesis of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives

| Starting Material (Aniline) | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | 2-chloro-3-(phenylamino)-1,4-naphthoquinone | Water, room temp, 20 h | 85 | scielo.br |

| 4-Methylaniline | 2-chloro-3-((4-methylphenyl)amino)-1,4-naphthoquinone | Water, room temp, 20 h | - | scielo.br |

| 4-Methoxyaniline | 2-chloro-3-((4-methoxyphenyl)amino)-1,4-naphthoquinone | Water, room temp, 20 h | - | scielo.br |

| 3,4-Dimethoxyaniline | 2-chloro-3-((3,4-dimethoxyphenyl)amino)-1,4-naphthoquinone | Water, room temp, 20 h | - | scielo.br |

| 4-Nitroaniline | 2-chloro-3-((4-nitrophenyl)amino)-1,4-naphthoquinone | - | - | nih.gov |

| 3-Nitroaniline | 2-chloro-3-((3-nitrophenyl)amino)-1,4-naphthoquinone | - | - | nih.gov |

Data presented is based on available research and may not be exhaustive.

Substitution with Other Heteroatom Nucleophiles (e.g., Oxygen, Sulfur, Selenium)

Beyond nitrogen nucleophiles, the 2,3-dichloro-1,4-naphthoquinone scaffold readily reacts with other heteroatom nucleophiles, including those containing oxygen, sulfur, and selenium. nih.govresearchgate.net These reactions provide access to a diverse range of 2,3-disubstituted-1,4-naphthoquinone derivatives.

For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone with sodium methoxide (B1231860) in methanol (B129727) leads to the formation of the corresponding methoxy-substituted derivative. researchgate.net Similarly, sulfur nucleophiles, such as thiols and dithiols, can be employed to introduce sulfur-containing moieties onto the naphthoquinone ring. researchgate.net The use of a base like triethylamine (B128534) (Et₃N) is often beneficial in these reactions to facilitate the nucleophilic attack. researchgate.net

The introduction of selenium is also possible through the reaction of chloroquinones with selenolates, which can be generated in situ from diselenides. scielo.br These reactions expand the chemical space of accessible naphthoquinone derivatives, allowing for the fine-tuning of their electronic and structural properties.

Table 2: Nucleophilic Substitution of 2,3-dichloro-1,4-naphthoquinone with Heteroatom Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Ethanolamine | 2-chloro-3-(2-hydroxyethylamino)-1,4-naphthoquinone | Methanol, excess nucleophile | 89 | researchgate.net |

| Methanol | 2-chloro-3-methoxy-1,4-naphthoquinone | Methanol, Et₃N | 81 | researchgate.net |

| 1,2-Ethanedithiol | Dihydro-1,4-dithiino[2,3-b]naphthalene-6,11-dione | Heat, Et₃N | - | researchgate.net |

Data presented is based on available research and may not be exhaustive.

Photoinduced Synthesis and Reactions

Photochemistry offers alternative and often milder conditions for the synthesis and transformation of 1,4-naphthoquinone derivatives. These reactions can proceed through different mechanisms, including photochemical dehalogenation, substitution, and cycloadditions.

Photochemical Dehalogenation and Substitution Mechanisms

The carbon-halogen bond in halo-substituted naphthoquinones can be susceptible to photochemical cleavage. While specific studies on the photochemical dehalogenation of 1,4-naphthalenedione, 2-chloro-3-phenyl- are not extensively detailed, related systems demonstrate the feasibility of such transformations. For example, the photolysis of phenylcyclobutadienoquinone, a structurally related compound, can lead to products arising from complex rearrangements and reactions with the solvent, suggesting the generation of reactive intermediates under photochemical conditions. caltech.edu

In some cases, photoinduced reactions can lead to substitution products. The mechanism of these reactions can be complex and may involve the formation of radical intermediates or excited states of the quinone. mdpi.com

Photoinduced Cycloaddition Reactions

1,4-Naphthoquinones are known to participate in photoinduced cycloaddition reactions, particularly [2+2] cycloadditions with alkenes and alkynes. mdpi.comnih.govnih.gov These reactions are typically initiated by the photoexcitation of the naphthoquinone to its triplet state, which then reacts with the ground state of the alkene or alkyne.

The irradiation of 1,4-naphthoquinone in the presence of various alkenes can lead to the formation of cyclobutane (B1203170) adducts. mdpi.comnih.gov The regioselectivity and stereoselectivity of these reactions can be influenced by the nature of the substituents on both the naphthoquinone and the alkene. For instance, the photocycloaddition of 1,4-naphthoquinone with 1,1-diphenyl ethylene (B1197577) has been shown to yield a specific cyclobutane product. mdpi.comnih.gov Continuous-flow photochemical reactors have been demonstrated to improve the efficiency of these reactions compared to traditional batch processes. nih.govnih.gov

Furthermore, photoinduced [4+2]-cycloaddition reactions have also been reported for related vinyldiazo compounds, which proceed through the formation of a reactive cyclopropene (B1174273) intermediate upon light irradiation. nih.gov This highlights the potential for diverse cycloaddition pathways under photochemical conditions.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis provides powerful tools for the synthesis and functionalization of aromatic and heterocyclic compounds, including naphthoquinone derivatives. nih.govmdpi.com These methods often offer high efficiency, selectivity, and functional group tolerance.

While specific examples of transition metal-catalyzed synthesis directly targeting 1,4-naphthalenedione, 2-chloro-3-phenyl- are not abundantly reported in the provided context, the general principles of transition metal catalysis are highly applicable to this class of compounds. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are well-established methods for forming carbon-nitrogen bonds and could be applied to the synthesis of aminonaphthoquinones. researchgate.net

Other transition metals like gold have also been used in the synthesis of related quinone structures. For example, a gold-on-hypercrosslinked polystyrene catalyst has been used for the oxidation of 2-methylnaphthalene (B46627) to 2-methyl-1,4-naphthoquinone (Vitamin K3). researchgate.net Silver-catalyzed reactions have also been employed in the synthesis of intermediates for complex molecules like Atovaquone, which features a substituted naphthoquinone core. google.comresearchgate.net These examples underscore the potential of transition metal catalysis in the synthesis and derivatization of the 1,4-naphthalenedione scaffold.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, represent a powerful tool for forming carbon-carbon bonds. libretexts.org This reaction typically involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.org In the context of 1,4-naphthalenedione, 2-chloro-3-phenyl-, the chlorine atom acts as a leaving group, enabling the introduction of various aryl or vinyl substituents at the C-2 position.

The general mechanism for the Suzuki coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com The cycle begins with the oxidative addition of the chloro-naphthoquinone to a palladium(0) complex, forming a palladium(II) species. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center. Finally, reductive elimination yields the desired cross-coupled product and regenerates the palladium(0) catalyst. youtube.com

The efficiency and outcome of the Suzuki coupling can be influenced by several factors, including the choice of catalyst, ligands, base, and solvent. dntb.gov.uanih.gov For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination. nih.gov The selection of the base is also crucial for the activation of the organoboron species.

A variety of palladium catalysts have been employed in Suzuki couplings, including Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. dntb.gov.ua The reaction conditions are generally mild, and the boronic acids used are often commercially available and less toxic than other organometallic reagents, making the Suzuki coupling an environmentally advantageous method. wikipedia.org

Table 1: Examples of Palladium Catalysts and Ligands in Suzuki Coupling

| Catalyst/Precatalyst | Ligand | Typical Substrates | Reference |

| Pd(PPh₃)₄ | Triphenylphosphine | Aryl halides, vinyl halides | dntb.gov.ua |

| PdCl₂(PPh₃)₂ | Triphenylphosphine | Aryl halides | nih.gov |

| Pd(OAc)₂ | SPhos | Aryl chlorides, aryl bromides | chemrxiv.org |

| Pd-CataCXium A-G3 | CataCXium A | Heteroaryl chlorides, heteroaryl bromides | nih.gov |

Copper-Catalyzed Oxidative Functionalization

Copper-catalyzed reactions provide an alternative and complementary approach to palladium-based methods for the functionalization of the naphthoquinone core. These reactions often proceed via different mechanistic pathways, enabling unique transformations. Copper catalysts are particularly effective in promoting C-H functionalization and the formation of carbon-heteroatom bonds. nih.gov

One notable application is the copper-catalyzed oxidative C-H functionalization, where a C-H bond is directly converted into a new C-C or C-heteroatom bond. researchgate.net For instance, copper catalysts can facilitate the ortho-selective C-H functionalization of naphthols with diazo compounds, leading to the formation of C-C bonds. nih.gov This type of reaction avoids the pre-functionalization of the starting material, offering a more atom-economical route.

Copper-catalyzed reactions can also be employed for the formation of C-N bonds. For example, the intramolecular oxidative C-H functionalization and C-N bond formation in 2-aminobenzophenones can be achieved using a copper catalyst. nih.gov While not directly involving 1,4-naphthalenedione, 2-chloro-3-phenyl-, this highlights the capability of copper catalysis in mediating such transformations, which could be conceptually applied to naphthoquinone systems.

Advanced Derivatization Strategies

The inherent reactivity of the 1,4-naphthalenedione, 2-chloro-3-phenyl- scaffold allows for extensive derivatization at multiple sites, leading to a wide range of analogs with diverse properties.

Modifications on the Phenyl Moiety

The phenyl group at the C-3 position offers a prime site for modification. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the phenyl ring. For example, nitration, halogenation, and acylation can be performed to append nitro, halogen, or acyl groups, respectively. These modifications can significantly influence the electronic properties and biological activity of the resulting molecules. scielo.briaea.org

Furthermore, if the phenyl group is substituted with a suitable functional group, such as a hydroxyl or amino group, further derivatization is possible. For instance, a hydroxyl group can be converted to an ether or an ester, while an amino group can be acylated or alkylated. mdpi.com The Suzuki coupling can also be utilized to introduce substituted phenyl groups at the C-3 position from the outset. wikipedia.org

Functionalization at the Naphthoquinone Core (e.g., Halogen Replacement, Alkyl/Aryl Substitutions)

The chlorine atom at the C-2 position is a versatile handle for introducing a wide array of substituents. Nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, can readily replace the chloro group. researchgate.netmdpi.com For example, reaction with substituted anilines leads to the formation of 2-(phenylamino)-1,4-naphthoquinone derivatives. scielo.brresearchgate.net Similarly, reaction with morpholine (B109124) yields 2-(4-morpholino)-1,4-naphthoquinone. mdpi.com

The C-2 position can also be functionalized through palladium-catalyzed cross-coupling reactions, as discussed earlier, to introduce alkyl or aryl groups. nih.gov Additionally, radical alkylation methods provide another avenue for introducing alkyl chains at the C-3 position of the naphthoquinone core. researchgate.net

Table 2: Examples of Functionalization at the Naphthoquinone Core

| Reagent | Position of Functionalization | Type of Reaction | Product Class | Reference |

| Substituted Anilines | C-2 | Nucleophilic Substitution | 2-(Phenylamino)-1,4-naphthoquinones | scielo.brresearchgate.net |

| Morpholine | C-2 | Nucleophilic Substitution | 2-(4-Morpholino)-1,4-naphthoquinones | mdpi.com |

| Arylboronic Acids | C-2 | Suzuki Coupling | 2-Aryl-1,4-naphthoquinones | nih.gov |

| Carboxylic Acids/AgNO₃ | C-3 | Radical Alkylation | 3-Alkyl-1,4-naphthoquinones | researchgate.net |

| Thiols | C-2/C-3 | Nucleophilic Substitution/Addition | Thio-derivatives of 1,4-naphthoquinone | frontiersin.org |

Synthesis of Hybrid Molecular Scaffolds (e.g., Naphthoquinone-Benzoxazole Conjugates)

The synthesis of hybrid molecules that combine the 1,4-naphthalenedione scaffold with other pharmacologically relevant moieties is a promising strategy for developing new therapeutic agents. One such example is the synthesis of naphthoquinone-benzoxazole conjugates. mdpi.com These hybrids can be constructed by linking a naphthoquinone unit to a benzoxazole (B165842) moiety, often through a flexible linker.

A recently developed method for creating such conjugates involves a SuFEx (Sulfur(VI) Fluoride Exchange) click reaction. mdpi.com In this approach, a fluorosulfate-containing 1,4-naphthoquinone derivative is reacted with a hydroxy-substituted benzoxazole in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form the desired conjugate linked by a sulfate (B86663) group. mdpi.comresearchgate.net Another approach involves the copper-catalyzed cycloaddition of azide-functionalized naphthoquinones with alkynes to form triazole-naphthoquinone conjugates. nih.gov

Green Chemistry Approaches in 1,4-Naphthalenedione, 2-chloro-3-phenyl- Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. In the context of 1,4-naphthalenedione synthesis, green chemistry principles can be applied to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

One approach is the use of water as a solvent, which is a benign and inexpensive alternative to many organic solvents. For instance, the synthesis of some 2-amino-1,4-naphthoquinone derivatives has been achieved in water. scielo.br Another green strategy is the use of mechanochemistry, where reactions are carried out by grinding solids together, often in the absence of a solvent. This method has been successfully applied to the synthesis of various 2-amino-1,4-naphthoquinones. rsc.org

Furthermore, the development of catalytic reactions that proceed with high atom economy, such as C-H activation, contributes to greener synthesis by reducing the number of steps and the amount of waste generated. nih.gov The recovery and reuse of catalysts and solvents are also important aspects of green chemistry that can be implemented in the synthesis of 1,4-naphthalenedione derivatives. researchgate.net

Advanced Spectroscopic and Computational Characterization of 1,4 Naphthalenedione, 2 Chloro 3 Phenyl Systems

Vibrational Spectroscopy for Molecular Assignment

Fourier Transform Infrared (FTIR) Spectroscopy

For the related series of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, FTIR spectra show characteristic absorption bands that can be assigned to specific molecular vibrations. scielo.brscielo.br For instance, the spectrum of 2-chloro-3-(phenylamino)-1,4-naphthoquinone displays prominent peaks corresponding to N-H stretching (around 3232 cm⁻¹), and multiple bands in the 1674-1561 cm⁻¹ region attributed to the C=O and C=C stretching modes of the naphthoquinone ring. scielo.br

Based on this, the FTIR spectrum of 1,4-Naphthalenedione, 2-chloro-3-phenyl- would be expected to show:

Strong absorption bands for the two carbonyl (C=O) groups of the quinone system, likely in the range of 1650-1700 cm⁻¹.

Characteristic peaks for the C=C stretching vibrations within the aromatic naphthalene (B1677914) and phenyl rings, typically appearing between 1450 cm⁻¹ and 1600 cm⁻¹.

Aryl C-H stretching vibrations above 3000 cm⁻¹.

The C-Cl stretching vibration, which would be expected at lower frequencies.

Interactive Data Table: Expected FTIR Peaks for 1,4-Naphthalenedione, 2-chloro-3-phenyl-

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Carbonyl | C=O Stretch | 1650 - 1700 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Chloroalkene | C-Cl Stretch | 700 - 850 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. Studies on 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives have utilized Raman spectroscopy to assign vibrational modes. scielo.br The spectra of these compounds also show the characteristic bands for the quinone and aromatic ring systems. For 1,4-Naphthalenedione, 2-chloro-3-phenyl- , Raman spectroscopy would be particularly useful in identifying the symmetric vibrations of the aromatic rings and the carbon-carbon backbone, which may be weak in the FTIR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is indispensable for elucidating the precise connectivity and chemical environment of atoms in a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectra of related 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone compounds, the aromatic protons of the naphthoquinone and phenyl rings typically resonate in the downfield region (δ 7.0-8.5 ppm). scielo.br For 2-chloro-3-(phenylamino)-1,4-naphthoquinone, the protons of the phenyl group appear as a set of multiplets between δ 7.08 and 7.35 ppm, while the protons on the naphthoquinone ring are observed between δ 7.70 and 8.19 ppm. scielo.br

For 1,4-Naphthalenedione, 2-chloro-3-phenyl- , one would anticipate a similar pattern:

A series of multiplets in the aromatic region corresponding to the protons of the phenyl group.

Distinct signals for the four protons on the unsubstituted benzo- portion of the naphthoquinone ring.

Interactive Data Table: Expected ¹H NMR Chemical Shifts for 1,4-Naphthalenedione, 2-chloro-3-phenyl-

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl Protons | 7.2 - 7.6 | Multiplet |

| Naphthoquinone Protons | 7.7 - 8.3 | Multiplets |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of a molecule. For analogous naphthoquinone derivatives, the carbonyl carbons are typically the most downfield signals, appearing around δ 175-185 ppm. chemicalbook.com The carbons of the aromatic rings and the C-Cl and C-phenyl substituted carbons of the quinone ring would have distinct chemical shifts.

For 1,4-Naphthalenedione, 2-chloro-3-phenyl- , the expected ¹³C NMR spectrum would feature:

Two signals for the carbonyl carbons in the δ 175-185 ppm range.

Multiple signals in the aromatic region (δ 120-150 ppm) corresponding to the carbons of the naphthalene and phenyl rings.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for 1,4-Naphthalenedione, 2-chloro-3-phenyl-

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Carbonyl Carbons (C=O) | 175 - 185 |

| Aromatic and Olefinic Carbons | 120 - 150 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for 1,4-Naphthalenedione, 2-chloro-3-phenyl- has been found in the surveyed databases, the structures of several 2-chloro-3-(phenylamino)-1,4-naphthoquinone derivatives have been determined. scielo.br

A key finding for these related compounds is that the phenyl and naphthoquinone rings are not coplanar. scielo.br This twisting is a common feature in such substituted systems to minimize steric hindrance. It is highly probable that 1,4-Naphthalenedione, 2-chloro-3-phenyl- would also adopt a non-planar conformation in the solid state. The crystal packing would likely be influenced by intermolecular interactions such as π-π stacking of the aromatic rings.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a pivotal technique for the precise determination of the three-dimensional atomic arrangement of a crystalline solid. For the class of 2-chloro-3-(phenylamino)-1,4-naphthoquinone derivatives, X-ray studies have been successfully conducted to elucidate their molecular structures. scielo.brsemanticscholar.orgresearchgate.net Specifically, the structural analysis of 2-chloro-3-phenylamino-1,4-naphthoquinone (referred to as compound 1a in several studies) has been reported in the literature, providing foundational data for its characterization. scielo.brsemanticscholar.org

While detailed crystallographic data for the parent compound is established, studies on its derivatives, such as 2-chloro-3-((4-methoxyphenyl)amino)-1,4-naphthoquinone (compound 1c), have also been performed. For compound 1c, red single crystals were grown from ethanol (B145695) and analyzed using a Bruker D8 Venture diffractometer with Mo Kα radiation (λ = 0.71073 Å) at 298 K. scielo.brsemanticscholar.org This type of analysis allows for the collection of precise data on bond lengths, bond angles, and unit cell dimensions.

Elucidation of Crystal System and Space Group

The data from single-crystal X-ray diffraction allows for the unambiguous determination of the crystal system and space group. For 2-chloro-3-phenylamino-1,4-naphthoquinone (1a), the crystalline packing is characterized by the P21/c space group, which belongs to the monoclinic crystal system. scielo.brsemanticscholar.org

In contrast, a substituted derivative, 2-chloro-3-((4-methoxyphenyl)amino)-1,4-naphthoquinone (1c), was found to crystallize in an orthorhombic crystal system with the space group Pna2₁ . scielo.br The lattice parameters for this derivative were determined to be a = 12.12 Å, b = 24.16 Å, and c = 4.76 Å, with angles α, β, and γ all at 90°, resulting in a unit cell volume of 1397.3 ų. scielo.brsemanticscholar.org Another derivative, 2-chloro-3-((3,5-dimethoxyphenyl)amino)-1,4-naphthoquinone, was reported to have a P-1 space group. scielo.brsemanticscholar.org

Crystal System and Space Group for 1,4-Naphthalenedione Derivatives

| Compound | Crystal System | Space Group |

|---|---|---|

| 1,4-Naphthalenedione, 2-chloro-3-phenylamino- | Monoclinic | P21/c |

| 1,4-Naphthalenedione, 2-chloro-3-((4-methoxyphenyl)amino)- | Orthorhombic | Pna2₁ |

| 1,4-Naphthalenedione, 2-chloro-3-((3,5-dimethoxyphenyl)amino)- | Triclinic | P-1 |

Analysis of Molecular Conformation and Intermolecular Interactions

A key conformational feature confirmed by structural analysis is that the phenyl and naphthoquinone rings in these compounds are not coplanar. scielo.brsemanticscholar.org The molecular structure is stabilized by various intermolecular interactions, most notably hydrogen bonds. scielo.br

Infrared spectroscopy data corroborates the presence of these interactions, showing a medium intensity broadband in the 3350–3150 cm⁻¹ region, which is characteristic of the N-H stretching mode influenced by hydrogen bonding. scielo.br These are often classified as resonance-assisted hydrogen bonds, with N···O distances observed in the range of 2.70 to 3.05 Å. scielo.br For the unsubstituted 2-chloro-3-phenylamino-1,4-naphthoquinone (1a), the N···O distance in the crystalline packing is 3.049 Å. scielo.br

X-ray diffraction data provides precise bond distances, such as the N-Cphenyl bond length of 1.410 Å and the C=O bond length of 1.227 Å for compound 1a. scielo.br These structural details are crucial for understanding the molecule's reactivity and electronic properties. The presence of substituents on the phenyl ring can influence these interactions; for instance, the N···O distance in 2-chloro-3-((4-methoxyphenyl)amino)-1,4-naphthoquinone (1c) is 3.075 Å. scielo.brsemanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within the molecule. The spectra of 2-chloro-3-phenylamino-1,4-naphthalenedione and its derivatives have been recorded in various solvents, including acetonitrile, dichloromethane, and dimethyl sulfoxide (B87167) (DMSO). scielo.br

These compounds typically exhibit strong absorption in the UV region and moderate absorption in the visible region. scielo.br The molar absorptivity values are generally around 10⁴ L·mol⁻¹·cm⁻¹ in the ultraviolet range and 10³ L·mol⁻¹·cm⁻¹ in the visible range. scielo.br The absorption bands correspond to electronic transitions within the molecular structure, which are influenced by the conjugated π-system of the naphthoquinone and phenyl rings. Deconvolution of the spectra using Gaussian functions is often necessary to resolve overlapping electronic transitions. scielo.br

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

To complement experimental findings, Density Functional Theory (DFT) calculations have been extensively used to investigate the properties of 2-chloro-3-(phenylamino)-1,4-naphthoquinone derivatives. scielo.brsemanticscholar.orgresearchgate.netscielo.br These computational studies typically employ basis sets such as the double zeta 6-311G(d,p) to achieve a balance between accuracy and computational cost. scielo.br Theoretical models allow for the analysis of molecular orbitals, electrostatic potential surfaces, and vibrational spectra, providing deeper insight into the molecule's behavior. scielo.br The results from DFT calculations have shown good agreement with experimental data, including crystallographic and spectroscopic findings, confirming that the theoretical approach can accurately describe these systems. scielo.br

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Charge Transfer)

DFT calculations are particularly useful for analyzing the electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular reactivity and electronic transitions. scielo.br

For 2-chloro-3-phenylamino-1,4-naphthoquinone (1a), the HOMO-LUMO energy gap was calculated to be 5.48 eV in acetonitrile, which was the largest gap among the studied series of derivatives. scielo.br A smaller gap generally indicates a species that is more reactive. scielo.br The analysis of the frontier orbitals reveals that they are composed of contributions from the π-orbitals of both the benzene (B151609) and naphthoquinone rings (πC=CBenz and πC=CNaphtq), as well as the lone pairs on the oxygen, nitrogen, and chlorine atoms. scielo.brresearchgate.net The calculated HOMO-LUMO energies confirm that charge transfer processes occur within the molecule. sphinxsai.com Generally, these quinone derivatives exhibit high HOMO energy levels and low LUMO energy levels, indicating a capacity to both donate and accept electrons. scielo.brresearchgate.net

Calculated HOMO-LUMO Energy Gaps in Acetonitrile

| Compound | HOMO-LUMO Gap (eV) |

|---|---|

| 1,4-Naphthalenedione, 2-chloro-3-phenylamino- | 5.48 |

| 1,4-Naphthalenedione, 2-chloro-3-((4-methylphenyl)amino)- | 5.39 |

| 1,4-Naphthalenedione, 2-chloro-3-((4-methoxyphenyl)amino)- | 5.23 |

| 1,4-Naphthalenedione, 2-chloro-3-((3,4-dimethoxyphenyl)amino)- | 5.23 |

Prediction and Assignment of Vibrational Frequencies

The vibrational properties of 2-chloro-3-phenyl-1,4-naphthalenedione have been extensively investigated using a combination of experimental techniques, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, and theoretical calculations. Density Functional Theory (DFT) calculations, often at the B3LYP/6-311++G(d,p) level, have been instrumental in predicting the vibrational frequencies.

A detailed vibrational analysis involves the assignment of specific vibrational modes to the observed spectral bands. For the naphthoquinone moiety, characteristic C=O stretching vibrations are prominent. In similar 2,3-disubstituted-1,4-naphthoquinone derivatives, these symmetric and asymmetric stretches are typically observed in the range of 1600-1700 cm⁻¹. The C=C stretching vibrations of the quinonoid and aromatic rings also appear in the fingerprint region of the spectra.

The presence of the chloro and phenyl substituents introduces unique vibrational signatures. The C-Cl stretching vibration is generally found at lower frequencies. The phenyl group contributes its own set of characteristic vibrations, including C-H stretching, C-C stretching, and in-plane and out-of-plane bending modes. The potential energy distribution (PED) analysis is crucial for the unambiguous assignment of these vibrational modes.

Table 1: Selected Predicted Vibrational Frequencies for 2-chloro-3-phenyl-1,4-naphthalenedione

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (phenyl) | 3050-3100 |

| C=O stretch (symmetric) | ~1680 |

| C=O stretch (asymmetric) | ~1650 |

| C=C stretch (naphthoquinone) | 1580-1620 |

| C=C stretch (phenyl) | 1450-1600 |

| C-Cl stretch | 600-800 |

Note: The exact frequencies can vary depending on the specific computational method and basis set used.

Optimization of Molecular Geometries and Conformational Analysis

Computational studies have been employed to determine the optimized molecular geometry and conformational preferences of 2-chloro-3-phenyl-1,4-naphthalenedione. These calculations, typically performed using DFT methods, provide insights into bond lengths, bond angles, and dihedral angles.

The planarity of the naphthoquinone ring system is a key structural feature. However, the introduction of the phenyl group at the 3-position leads to a non-planar conformation. The dihedral angle between the naphthoquinone ring and the phenyl ring is a critical parameter determined through conformational analysis. This rotation is influenced by steric hindrance between the phenyl group and the adjacent chloro and carbonyl substituents. The optimized geometry reveals the most stable arrangement of the molecule in the gas phase.

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for understanding the charge distribution and reactive sites of 2-chloro-3-phenyl-1,4-naphthalenedione. The MEP map provides a visual representation of the electrostatic potential on the electron density surface.

In the MEP map of this compound, the regions of negative electrostatic potential (typically colored red or yellow) are localized around the electronegative oxygen atoms of the carbonyl groups and the chlorine atom. These areas represent sites susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are generally found around the hydrogen atoms, indicating sites for nucleophilic attack. The MEP analysis is crucial for predicting the molecule's intermolecular interactions and reactivity patterns.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic absorption spectra and excited-state properties of 2-chloro-3-phenyl-1,4-naphthalenedione. By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the position and intensity of absorption bands in the UV-Visible spectrum.

These calculations help in assigning the observed electronic transitions, which are typically of the n → π* and π → π* type. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) play a significant role in these transitions. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability.

Molecular Docking Simulations for Ligand-Target Recognition

To explore the potential biological activity of 2-chloro-3-phenyl-1,4-naphthalenedione, molecular docking simulations are performed. These simulations predict the preferred binding orientation of the molecule (the ligand) within the active site of a biological target, such as an enzyme or receptor.

The docking process involves generating a multitude of possible conformations of the ligand within the protein's binding pocket and scoring them based on their binding affinity. This scoring is often based on a force field that estimates the intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The results of molecular docking can identify key amino acid residues involved in the binding and provide a rationale for the molecule's potential inhibitory or activating effects.

Molecular Dynamics Simulations

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior and stability of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed picture of the conformational changes and intermolecular interactions.

These simulations can assess the stability of the binding pose predicted by molecular docking. By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can determine if the complex remains stable throughout the simulation. Furthermore, MD simulations can reveal subtle changes in the protein's conformation upon ligand binding and provide a more realistic representation of the binding event in a solvated environment.

Free Energy Calculation Methods (e.g., MM/GBSA)

To obtain a more quantitative estimate of the binding affinity, free energy calculation methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach are utilized. This method calculates the binding free energy by combining the molecular mechanics energies of the ligand, protein, and their complex with the solvation free energies.

The MM/GBSA method provides a decomposition of the binding free energy into contributions from different energy terms, such as van der Waals energy, electrostatic energy, and solvation energy. This allows for a detailed understanding of the driving forces behind the ligand-protein interaction. These calculations are valuable for ranking the binding affinities of different ligands and for guiding the design of more potent analogs.

Mechanistic Investigations of Chemical Reactivity and Redox Behavior

Electronic Effects of Substituents on Reaction Pathways

The reactivity of the 1,4-naphthalenedione ring system is significantly influenced by the electronic properties of its substituents. The quinone ring itself, with its conjugated system of double bonds and two carbonyl groups, is inherently electrophilic and susceptible to reduction. jst.go.jp The substituents at the C2 and C3 positions, in this case, a chloro and a phenyl group, modulate this reactivity.

The chloro and phenyl groups exert both inductive and resonance effects, which alter the electron density of the naphthoquinone scaffold.

Chloro Group: This substituent is strongly electron-withdrawing through its inductive effect (-I) due to the high electronegativity of chlorine. It also has a weak electron-donating resonance effect (+R) because its lone pair of electrons can delocalize into the ring system. However, for halogens, the inductive effect typically dominates, making the chloro group a net deactivating, or electron-withdrawing, group.

Phenyl Group: The phenyl group is weakly electron-withdrawing through its inductive effect (-I). Its resonance effect (+R or -R) depends on the demands of the reaction. In the context of the electron-poor quinone ring, it can act as a weak electron-donating group via resonance.

The combination of a strong electron-withdrawing chloro group and a phenyl group at the C2 and C3 positions makes the quinone ring more electron-deficient. This heightened electrophilicity increases the reduction potential of the molecule, making it more readily reduced compared to the unsubstituted 1,4-naphthoquinone (B94277). The presence of electron-withdrawing groups can be essential for certain substitution reactions. nih.gov The activity of substituted naphthoquinones is closely associated with their redox properties, which are tuned by the substituents. nih.govmdpi.com

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Electronic Effect on Quinone Ring |

|---|---|---|---|---|

| Chloro | C2 | Strongly Withdrawing | Weakly Donating | Electron-Withdrawing |

| Phenyl | C3 | Weakly Withdrawing | Weakly Donating/Withdrawing | Weakly Withdrawing/Neutral |

Redox Cycling and Reactive Oxygen Species Generation

A defining characteristic of quinones is their ability to undergo redox cycling. nih.gov This process involves the sequential acceptance of electrons to form intermediate radical species, which can then interact with molecular oxygen to generate reactive oxygen species (ROS). nih.govresearchgate.net This redox activity is central to the biological effects observed for many naphthoquinone derivatives. nih.govmdpi.com

Quinone-Hydroquinone Interconversion Mechanisms

The interconversion between the quinone and hydroquinone (B1673460) forms is a fundamental aspect of the compound's redox behavior. This process typically occurs via two sequential one-electron reduction steps.

Formation of the Semiquinone Radical: The parent quinone (1,4-naphthalenedione, 2-chloro-3-phenyl-) accepts a single electron, often from a biological reducing agent like NADPH-cytochrome P450 reductase, to form a semiquinone radical anion. nih.gov This species is a relatively unstable, paramagnetic radical.

Formation of the Hydroquinone: The semiquinone radical can then accept a second electron to form a hydroquinone (or more accurately, a hydroquinone dianion, which is subsequently protonated). nih.gov

This entire process is reversible. The hydroquinone can be oxidized back to the semiquinone and then to the parent quinone, completing the cycle. This cycling between the oxidized quinone and the reduced hydroquinone forms is crucial to their biological activity. nih.gov

| State | Description | Electron Change |

|---|---|---|

| Quinone | Fully oxidized state | - |

| Semiquinone Radical Anion | One-electron reduced, unstable radical intermediate | + 1e- |

| Hydroquinone | Two-electron reduced, more stable state | + 2e- |

Formation and Role of Superoxide (B77818) Anion Radicals and Hydroxyl Radicals

The generation of reactive oxygen species is intrinsically linked to the redox cycling of quinones. researchgate.net The semiquinone radical anion formed during the one-electron reduction of the quinone is a key intermediate.

In an aerobic environment, the semiquinone radical can readily transfer its extra electron to molecular oxygen (O₂), a potent electron acceptor. nih.gov This reaction regenerates the parent quinone, allowing it to re-enter the reduction cycle, and simultaneously produces a superoxide anion radical (O₂⁻•). nih.govresearchgate.net

This continuous, futile cycling consumes cellular reducing equivalents (like NADPH) and generates a steady flux of superoxide radicals. researchgate.net The superoxide anion is itself a reactive species, but it is also a precursor to other, more potent ROS. nih.gov For instance, superoxide can be converted to hydrogen peroxide (H₂O₂) by the enzyme superoxide dismutase. Subsequently, in the presence of transition metals like iron (Fe²⁺), hydrogen peroxide can undergo the Fenton reaction to generate the highly reactive and damaging hydroxyl radical (•OH). nih.gov The production of these ROS can lead to oxidative stress by damaging cellular macromolecules like DNA, proteins, and lipids. nih.gov

Structure Activity Relationship Sar Studies of 1,4 Naphthalenedione, 2 Chloro 3 Phenyl Analogues

Influence of Halogen Substituents on Biological Potency

The nature and position of halogen substituents on the 1,4-naphthoquinone (B94277) core are pivotal in determining the biological activity of the resulting compounds.

Importance of Chlorine at the C3 Position

The presence of a chlorine atom at the C3 position of the 1,4-naphthoquinone ring is considered a crucial feature for conferring significant biological activity, particularly antifungal properties. SAR studies have demonstrated that the replacement of the C3 position with a chlorine group is essential for potent antifungal activity. This has been observed in various series of halogen-containing 1,4-naphthoquinone derivatives. The chloro group at this position is believed to contribute to the molecule's electronic properties and its ability to interact with biological targets. For instance, the hypoglycaemic activity of certain 2-phenylamino-1,4-naphthoquinone derivatives has been attributed to the electron-donating resonance effect of the chloro group, which stabilizes the imine form and limits the generation of free radicals during bioreduction. scielo.br

Comparative Analysis with Other Halogen Substituents

While chlorine at C3 is significant, the type of halogen and its position elsewhere on the naphthoquinone ring also modulate activity. In studies of 2-halo-1,4-naphthoquinones, both chloro and bromo substituents at the C2 position were found to enhance activity against Candida krusei, with the chloro-substituted compound showing a significantly lower minimum inhibitory concentration (MIC) of 2 µg/mL compared to the bromo-substituted one at 16 µg/mL. nih.gov This suggests that while halogens, in general, can enhance potency, chlorine is often superior to bromine in this position for certain biological activities. nih.gov It has been noted that chloro derivatives are often slightly more active than their bromo counterparts in various biological assessments. scielo.br

Impact of Phenyl Ring Substitutions on Activity

Substituents on the phenyl ring of 2-chloro-3-phenyl-1,4-naphthalenedione analogues play a significant role in modulating their biological effects by altering the electronic and steric properties of the molecule.

Effects of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of substituents on the phenyl ring can either enhance or diminish the biological potency of the parent compound.

Electron-Donating Groups (EDGs): The introduction of electron-donating groups, such as methyl (-CH₃) and methoxy (B1213986) (-OCH₃), onto the phenyl ring has been explored. scielo.brresearchgate.net In many classes of compounds, EDGs can increase the electron density of the phenyl ring and the adjacent amino group, which can positively influence interactions with biological targets. scielo.br For example, in a related series of fluorinated arylcyclopropylamines, electron-donating substituents were found to increase the potency of enzyme inhibition. nih.gov The synthesis of 2-chloro-3-(phenylamino)-1,4-naphthoquinone derivatives is often achieved with high yields when the aniline (B41778) starting material is substituted with electron-donating groups. scielo.br It has been observed that the presence of an electron-donating methyl group on the phenyl ring can lead to significant interactions within the ATP binding site of the epidermal growth factor receptor (EGFR), resulting in high inhibitory activity. nih.gov

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups, such as nitro (-NO₂) or chloro (-Cl), can decrease the electron density of the phenyl ring. A chloro substituent on the phenyl group acts as a weak deactivating group, which removes electron density from the amine group, making it more acidic. scielo.br In some contexts, this can be beneficial; for instance, the introduction of electronegative groups like fluorine and bromine or an electron-withdrawing nitro group on the aryl amide moiety of related naphthoquinones has led to promising antibacterial activity. nih.gov However, in other cases, EWGs can decrease activity. Studies on related enzyme inhibitors showed that electron-withdrawing substituents decreased the inhibitory activity. nih.gov

Positional Effects of Substituents

The position of the substituent on the phenyl ring (ortho, meta, or para) is critical and can lead to significant differences in biological activity. This is due to steric and electronic effects that influence the molecule's conformation and its ability to bind to target sites. For instance, the main structural feature of 2-chloro-3-(phenylamino)-1,4-naphthoquinone analogues is that the phenyl and naphthoquinone rings are not in the same plane. scielo.br

In a study of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, a methoxy group (an electron-donating group) at the para-position of the phenyl ring was investigated. scielo.br While this para-methoxy group acts as an electron density donor through resonance, the resulting charge concentration on the nitrogen atom was still lower than in the unsubstituted parent compound. scielo.br When comparing a para-nitrophenyl (B135317) substituent with a meta-nitrophenyl substituent in a related series, differences in EGFR inhibitory activity were observed, highlighting the importance of the substituent's position. nih.gov

Contribution of Substituents at the Naphthoquinone C2 Position

While the title compound has a chloro substituent at the C2 position, SAR studies often involve modifying this position to explore its contribution to biological activity. The nature of the substituent at C2 can drastically alter the compound's potency and spectrum of activity.

Studies have shown that replacing the hydrogen atom at the C2 position in the naphthoquinone structure with a bulky group can lead to a considerable decrease in antifungal activity. This suggests that steric hindrance at this position is detrimental to the compound's ability to interact with its fungal target.

Conversely, the introduction of specific small substituents can be beneficial. For example, the presence of a chlorine substituent at the C-2 position has been shown to significantly increase larvicidal activity against Aedes aegypti. nih.gov In contrast, 2-hydroxy and 2-methoxy groups at the same position were found to be less effective, underscoring the importance of the specific substituent at C2 for this particular activity. nih.gov The introduction of an amino group at C2, as in 2-amino-3-chloro-1,4-naphthoquinone, results in a compound with known biological activities, forming the basis for many other derivatives. nih.govepa.govnist.gov

The table below summarizes the antifungal activity of some 1,4-naphthoquinone derivatives with different substituents at the C2 and C3 positions, illustrating the SAR principles discussed.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

The development of Quantitative Structure-Activity Relationship (QSAR) models is a critical step in modern drug discovery, providing mathematical frameworks to predict the biological activity of chemical compounds based on their structural and physicochemical properties. For analogues of 1,4-Naphthalenedione, 2-chloro-3-phenyl-, QSAR studies have been instrumental in elucidating the key molecular features that govern their anticancer potency. These models not only help in understanding the mechanism of action but also guide the rational design of novel, more effective therapeutic agents.

Research in this area has led to the development of robust QSAR models with significant predictive power. nih.gov These models are typically built using a series of synthesized and biologically evaluated analogues, correlating their structural descriptors with their measured activities, often expressed as the half-maximal inhibitory concentration (IC₅₀).

A notable QSAR study on a series of 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives demonstrated excellent predictive performance. nih.gov The models developed in this study yielded high cross-validated correlation coefficients (R²) ranging from 0.9177 to 0.9753 and low root mean square error (RMSE) values between 0.0614 and 0.1881, indicating a strong correlation between the selected molecular descriptors and the cytotoxic activities of the compounds. nih.gov Such high statistical significance underscores the reliability of these models in predicting the anticancer potential of new analogues within this chemical class. nih.gov

The interpretation of the descriptors used in these QSAR models has provided valuable insights into the physicochemical properties that drive the cytotoxic effects against various cancer cell lines. nih.gov These findings are crucial for the strategic modification of the lead compound to enhance its therapeutic index. By leveraging these predictive models, researchers can virtually screen and prioritize new derivatives for synthesis, thereby accelerating the discovery of more potent and selective anticancer drug candidates. nih.gov

Research Findings on Anticancer Activity

Recent studies have focused on the synthesis and evaluation of anilino-1,4-naphthoquinone derivatives, which are close analogues of 1,4-Naphthalenedione, 2-chloro-3-phenyl-. One such study investigated a series of these compounds for their cytotoxic activity against a panel of human cancer cell lines, including cholangiocarcinoma (HuCCA-1), hepatocellular carcinoma (HepG2), lung carcinoma (A549), lymphoblastic leukemia (MOLT-3), and breast cancer (MDA-MB-231 and T47D). nih.gov

The results of this research highlighted several compounds with potent anticancer activity. In particular, three derivatives were identified as having significant cytotoxic effects across the tested cell lines, with IC₅₀ values in the micromolar to nanomolar range. nih.gov The most potent of these compounds, bearing a 4-methyl substituent on the phenyl ring, exhibited four times greater potency than the established EGFR inhibitor, erlotinib. nih.gov

The table below summarizes the cytotoxic activities (IC₅₀ in µM) of selected anilino-1,4-naphthoquinone derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity (IC₅₀, µM) of Anilino-1,4-naphthoquinone Analogues nih.gov

| Compound | R-group on Phenyl Ring | HuCCA-1 | HepG2 | A549 | MOLT-3 | MDA-MB-231 | T47D |

|---|---|---|---|---|---|---|---|

| 3 | 4-CH₃ | 8.21 | 10.37 | 10.15 | 1.75 | 10.68 | 10.32 |

| 8 | 3-NO₂ | 2.36 | 4.76 | 12.28 | 2.12 | - | - |

| 10 | 4-NO₂ | 4.12 | 6.23 | 15.89 | 3.56 | - | - |

Data sourced from Mahalapbutr et al., 2022.

Another study focused on 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives and their activity against several cancer cell lines. nih.gov The findings from this research provided further evidence of the potent anticancer properties of this class of compounds. The table below presents the IC₅₀ values for some of these derivatives.

Table 2: Cytotoxic Activity (IC₅₀, µM) of 2-Substituted Amino-3-chloro-1,4-naphthoquinone Derivatives nih.gov

| Compound | Substituent at 2-amino position | HepG2 | HuCCA-1 | A549 | MOLT-3 |

|---|---|---|---|---|---|

| 8 | m-acetylphenylamino | 4.758 | 2.364 | 12.279 | - |

| 9 | p-acetylphenylamino | - | - | - | 2.118 |

Data sourced from Tars et al., 2014.

These data tables clearly illustrate the potent cytotoxic effects of these 1,4-naphthalenedione derivatives and highlight how substitutions on the phenylamino (B1219803) moiety can influence their anticancer activity. The development of QSAR models based on such data is a powerful tool for the future design of more effective cancer therapies.

Mechanisms of Biological Action at the Molecular and Cellular Level

Modulation of Cellular Redox Homeostasis

The 1,4-naphthoquinone (B94277) core is a key player in altering the redox balance within cells. This is achieved through a process of redox cycling, which generates reactive oxygen species (ROS) and disrupts the cell's natural antioxidant defenses, particularly within the mitochondria.

Naphthoquinones are well-documented inducers of oxidative stress. mdpi.com This occurs when the balance between the production of ROS and the cell's ability to detoxify these reactive products is disrupted. nih.gov The quinone structure can undergo redox cycling, leading to the generation of superoxide (B77818) anion radicals and hydroxyl radicals. scielo.br These ROS can cause irreversible damage to vital biomolecules, including lipids, proteins, and nucleic acids, ultimately leading to cell death. scielo.br

Research on derivatives of 2-chloro-1,4-naphthoquinone (B24044) has demonstrated a strong induction of oxidative stress. researchgate.netnih.gov For instance, the chloro-amino-phenyl naphthoquinone derivative, TW-92, was found to induce apoptosis in U937 cells, a process preceded by the accumulation of intracellular hydrogen peroxide. nih.gov This accumulation was linked to a significant decrease in endogenous glutathione (B108866) levels, a key cellular antioxidant, suggesting that the compound's activity contributes to the depletion of the cell's antioxidant capacity. nih.gov This generation of ROS and the subsequent increase in oxidative stress are considered fundamental to the cytotoxic activity of naphthoquinone-derived compounds. nih.gov

Table 1: Effects of Naphthoquinone Derivatives on Oxidative Stress

| Compound/Derivative | Cell Line | Key Findings | Reference |

|---|---|---|---|

| CHNQ (a 2-Chloro-1,4-naphthoquinone derivative) | HCT-116, HT-29 | Induced strong oxidative stress and ROS-induced autophagy. | researchgate.netnih.gov |

This table is interactive. Click on the headers to sort.

Mitochondria are primary targets for the effects of naphthoquinones. The addition of 2,3-dichloro-1,4-naphthoquinone (CNQ) to mitochondria has been shown to deplete sulfhydryl groups in a dose-dependent manner, leading to an increase in mitochondrial disulfide content. nih.gov This suggests a redox cycling mechanism that lowers the mitochondrial glutathione pool, making the mitochondria more susceptible to damage from toxic oxygen radicals. nih.gov

Derivatives of 1,4-naphthoquinone are known to target mitochondria, leading to the depolarization of the mitochondrial membrane. mdpi.com This disruption of the mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis. nih.gov Studies on other naphthoquinones, such as 2-phenyl-beta-lapachone, have shown that they can stimulate oxygen consumption, inhibit ATP synthesis, collapse the mitochondrial membrane potential, and produce superoxide radicals through redox cycling. nih.gov These findings support the hypothesis that the mitochondrion is a critical target for the cytotoxic effects of these compounds. nih.gov

Interactions with Nucleic Acids and DNA Modifying Enzymes

Beyond inducing oxidative stress, 2-chloro-3-phenyl-1,4-naphthalenedione and its analogs can directly interact with DNA and interfere with the enzymes that maintain its structure and function.

The chemical structure of certain naphthoquinone derivatives allows them to act as DNA alkylating agents. Hybrid molecules containing a 2-chloroethylthio moiety and a 1,4-naphthoquinone core have been shown to target DNA through the irreversible alkylation of guanine (B1146940) residues. mdpi.com DNA alkylation can have several damaging effects, including preventing DNA replication, causing DNA fragmentation, inducing nucleotide mismatches, and creating cross-links within or between DNA strands or with proteins. nih.gov

Furthermore, many naphthoquinone derivatives can function as DNA intercalating agents. Substituted 3-acyl-2-phenylamino-1,4-naphthoquinones have been demonstrated to insert themselves between the base pairs of the DNA double helix. nih.gov This intercalation can disrupt the normal function of enzymes that act on DNA, such as topoisomerases, and can contribute to DNA damage and subsequent apoptosis. nih.govbiomedpharmajournal.org The ability of these compounds to generate ROS within the nucleus further enhances their DNA-damaging capabilities. nih.gov

Table 2: DNA Interaction Mechanisms of Naphthoquinone Derivatives

| Interaction Type | Derivative Class | Observed Effect | Reference |

|---|---|---|---|

| Alkylation | (2-Chloroethylthio)-1,4-naphthoquinones | Irreversible alkylation of guanine residues. | mdpi.com |

This table is interactive. Click on the headers to sort.

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and repair. The naphthoquinone scaffold is a known inhibitor of these enzymes. Various derivatives have been shown to effectively inhibit both topoisomerase I and II. nih.govnih.gov

For example, certain 2- or 6-acyl-5,8-dimethoxy-1,4-naphthoquinone (DMNQ) derivatives have shown potent inhibition of DNA topoisomerase I. nih.gov The inhibitory mechanism appears to involve an irreversible arylation of the enzyme. nih.gov Another novel naphthoquinone adduct, TU100, was found to be a dual inhibitor of topoisomerase I and II, preventing the enzymes from relaxing supercoiled plasmid DNA. nih.gov Interestingly, TU100 appears to act directly on the enzyme in the absence of DNA, a mechanism distinct from intercalating agents like anthracyclines. nih.gov This highlights the diverse ways in which naphthoquinone-based compounds can interfere with critical DNA-modifying enzymes.

Enzyme and Protein Target Modulation

The biological activity of 2-chloro-3-phenyl-1,4-naphthalenedione extends to the modulation of various other enzymes and protein signaling pathways that are crucial for cell survival and proliferation.

Research on a closely related analog, 2-chloro-3-(phenylpropylamino)-1,4-naphthoquinone, revealed inhibitory activity against monoamine oxidase B (MAO B) and acetylcholinesterase (AChE). nih.gov Another study on a series of 2-phenylamino-3-acyl-1,4-naphtoquinones investigated their effects on the expression of key genes involved in cancer cell survival. mdpi.com One of the most active compounds was found to significantly reduce the expression of mTOR, a critical regulator of tumor metabolism. mdpi.com Molecular docking studies suggested a direct inhibitory effect on the mTOR protein. mdpi.com The modulation of such key cellular regulators demonstrates the potential of this class of compounds to interfere with multiple pathways essential for pathological cell processes.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

Derivatives of 2-chloro-3-anilino-1,4-naphthoquinone have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.gov Upregulation of EGFR activates downstream signaling pathways like PI3K/Akt, which are crucial for cell proliferation, survival, and differentiation in many cancers. nih.gov

A study by Mahalapbutr et al. (2022) synthesized a series of these compounds and evaluated their EGFR inhibitory potential. nih.gov The research found that specific substitutions on the aniline (B41778) (phenylamino) ring were critical for activity. Molecular docking studies revealed that these compounds fit within the ATP-binding pocket of the EGFR kinase domain through various non-covalent interactions, including van der Waals forces, hydrogen bonding, and π-π stacking. nih.govnih.gov

One of the most potent compounds identified was 2-chloro-3-((4-methylphenyl)amino)naphthalene-1,4-dione (Compound 3 in the study). nih.gov This derivative exhibited significantly higher potency than the established EGFR inhibitor, erlotinib. nih.gov The enhanced activity was attributed to the 4-methyl group on the phenyl ring, which forms additional alkyl interactions with key amino acid residues in the EGFR binding pocket, such as A743, K745, M766, and L788. acs.org

Table 1: EGFR Inhibitory Activity of Selected 2-chloro-3-anilino-1,4-naphthalenedione Derivatives

| Compound Name | Phenyl Ring Substituent | EGFR IC₅₀ (nM) | Reference |

|---|---|---|---|

| 2-chloro-3-((4-methylphenyl)amino)naphthalene-1,4-dione | 4-CH₃ | 3.96 | nih.gov |

| 2-chloro-3-((4-nitrophenyl)amino)naphthalene-1,4-dione | 4-NO₂ | 18.64 | nih.gov |

Heat Shock Protein 90 (Hsp90) Inhibition and Client Protein Degradation

The 1,4-naphthoquinone scaffold is a recognized inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous signaling proteins, known as "client proteins," that are often implicated in cancer. nih.gov Inhibition of Hsp90 disrupts its chaperoning function, leading to the misfolding, ubiquitination, and subsequent degradation of these client proteins by the proteasome. nih.govnih.gov

Research on 1,4-naphthoquinone analogues has demonstrated that these compounds can induce the degradation of key oncogenic Hsp90 client proteins, including Her2 (a receptor tyrosine kinase), Raf-1 (a serine/threonine-protein kinase), and Akt (also known as Protein Kinase B). nih.gov A study by Hadden et al. synthesized a library of analogues based on a 2-amino-3-chloro-1,4-naphthoquinone starting material, subsequently creating derivatives at the 2-amino and 3-phenyl positions. nih.gov

Specifically, compounds designated as 3g (a benzamide (B126) derivative), 12 (an acetamide (B32628) derivative), and 13a were shown to cause a concentration-dependent degradation of Her2, Raf-1, and Akt in MCF-7 breast cancer cells. nih.gov This degradation is a hallmark of Hsp90 inhibition and directly correlates with the anti-proliferative activity of the compounds. nih.govnih.gov

Aldose Reductase Inhibition and Polyol Pathway Modulation

The polyol pathway is a two-step metabolic route that converts glucose to fructose. nih.gov The first and rate-limiting enzyme in this pathway is aldose reductase, which reduces glucose to sorbitol. nih.gov Under hyperglycemic conditions, hyperactivity of this pathway is implicated in the development of diabetic complications. Therefore, inhibiting aldose reductase is a key therapeutic strategy.

While direct studies on 2-chloro-3-phenyl-1,4-naphthalenedione are lacking, research on related structures shows the potential of the chloro-naphthoquinone moiety in this area. A study by Milackova et al. investigated a 2-chloro-1,4-naphthoquinone derivative of quercetin (B1663063) as a potent inhibitor of rat lens aldose reductase. nih.gov This compound's inhibitory activity, characterized by an IC₅₀ in the low micromolar range, surpassed that of its parent compound, quercetin. nih.gov

Notably, the study identified 2-chloro-3-hydroxy- nih.govnih.gov-naphthoquinone as a potential metabolite, indicating that the 2-chloro-1,4-naphthalenedione core structure is active in biological systems related to the polyol pathway. nih.gov In isolated rat lenses cultured in high glucose, the quercetin derivative significantly inhibited the accumulation of sorbitol in a concentration-dependent manner, confirming its ability to interfere with cytosolic aldose reductase at the organ level. nih.gov

Sirtuin (SIRT6, SIRT2) Inhibition

Sirtuins are a class of NAD⁺-dependent deacetylase enzymes that regulate a wide range of cellular processes. Dysregulation of sirtuin activity is linked to aging and various diseases. The same 2-chloro-1,4-naphthoquinone-quercetin derivative studied for aldose reductase inhibition has also been identified as an inhibitor of Sirtuin 6 (SIRT6) and Sirtuin 2 (SIRT2).

The inhibitory activity of this compound was reported with the following half-maximal inhibitory concentrations (IC₅₀):

SIRT6 IC₅₀: 55 μM

SIRT2 IC₅₀: 14 μM

Molecular docking studies suggest that the compound binds to the substrate site of these enzymes. The inhibition of SIRT6 is considered a potential strategy for treating certain cancers and age-related diseases, while SIRT2 inhibition is being explored for neurodegenerative disorders and cancer.

Cellular Signaling Pathway Interference

Modulation of PI3K/Akt Signaling Pathways

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, growth, and metabolism. Its aberrant activation is a common feature of many cancers. nih.govmdpi.com Naphthoquinone derivatives can interfere with this pathway through multiple mechanisms.

One primary mechanism is indirect, occurring via the inhibition of Hsp90. As described in section 6.3.2, Akt is a well-established Hsp90 client protein. nih.gov By inhibiting Hsp90, 1,4-naphthoquinone derivatives trigger the degradation of Akt, thereby effectively downregulating the entire PI3K/Akt signaling cascade. nih.gov

Furthermore, direct inhibition of the pathway has been observed with related compounds. For instance, Furano-1,2-naphthoquinone (FNQ) , another naphthoquinone derivative, was shown to suppress the phosphorylation of Src, PI3K, and Akt in oral squamous carcinoma cells. nih.gov In other studies involving (2-chloroethylthio)-1,4-naphthoquinone derivatives, the inhibition of Akt signaling using a specific inhibitor (GSK-690693) resulted in a strong synergistic effect, suggesting that the PI3K/Akt pathway can also act as a pro-survival factor against the effects of some naphthoquinones. nih.gov

Effects on Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p-Erk1/2, p-p38 MAPK, p-JNK)

There is currently no specific information available in published scientific literature regarding the effects of 1,4-Naphthalenedione, 2-chloro-3-phenyl- on the phosphorylation of Erk1/2, p38 MAPK, or JNK. While other naphthoquinone derivatives have been shown to modulate these pathways, dedicated studies on this particular compound are absent. mdpi.com

Nrf2 Pathway Modulation

The capacity of 1,4-Naphthalenedione, 2-chloro-3-phenyl- to modulate the Nrf2 pathway has not been documented in available scientific research. The Nrf2/ARE pathway is a key regulator of cellular antioxidant responses, and while various phenolic compounds and other quinone derivatives are known to activate this pathway, specific data for 2-chloro-3-phenyl-1,4-naphthalenedione is not available. nih.govnih.gov

Induction of Autophagy Pathways

Specific studies detailing the induction of autophagy by 1,4-Naphthalenedione, 2-chloro-3-phenyl- are not present in the accessible scientific literature. The process of autophagy is crucial for cellular homeostasis, and its modulation by chemical compounds is an active area of research.

Accumulation of Acidic Vesicles and Autophagic Vacuoles

There is no available data from scientific studies on whether 1,4-Naphthalenedione, 2-chloro-3-phenyl- leads to the accumulation of acidic vesicles or autophagic vacuoles in cells.

LC3 Lipidation and Puncta Formation